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molecular formula C12H13NO3 B8721813 2-(7-Methoxyquinolin-4-yloxy)ethanol

2-(7-Methoxyquinolin-4-yloxy)ethanol

Cat. No. B8721813
M. Wt: 219.24 g/mol
InChI Key: JKCOXELNHWVXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314087B2

Procedure details

In a 1 L RBF under nitrogen was placed sodium (15 g, 652 mmol) cubes. The flask was cooled in an ice bath and ethane-1,2-diol (150 ml, 2690 mmol) was added slowly through an addition funnel (15 min). The cooling bath was removed and the reaction mixture was allowed to warm to 50° C. until all the sodium disappeared. After 20 min, the mixture was heated to 110° C. and 4-chloro-7-methoxyquinoline (69 g, 356 mmol) was added. After 12 h, the mixture was cooled to room temperature and was diluted with H2O (250 mL), resulting the formation of a thick sludge. The content was filtered, and washed with H2O (2×50 mL). After air drying overnight, the solid was heated with benzene (300 mL) under reflux for 3 hr. The mixture was cooled and filtered. The solid was washed with ether (2×50 mL) to give a soft solid (77 g) contaminated with the small amount of bisether dimer. MS (ESI pos. ion) calcd for C12H13NO3: 219.2; found: 220.1 (MH+). 1H NMR (400 MHz, Chloroform-d) δ ppm 3.94 (s, 3H) 4.13 (t, 2H) 4.32 (t, 2H) 6.64 (d, J=5.28 Hz, 1H) 7.14 (dd, J=9.19, 2.54 Hz, 1H) 7.37 (d, J=2.35 Hz, 1H) 8.08 (d, J=9.19 Hz, 1H) 8.66 (d, J=5.48 Hz, 1H)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
69 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:5])[CH2:3][OH:4].Cl[C:7]1[C:16]2[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=2)[N:10]=[CH:9][CH:8]=1>O>[CH3:18][O:17][C:13]1[CH:12]=[C:11]2[C:16]([C:7]([O:4][CH2:3][CH2:2][OH:5])=[CH:8][CH:9]=[N:10]2)=[CH:15][CH:14]=1 |^1:0|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
69 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)OC
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 110° C.
WAIT
Type
WAIT
Details
After 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
resulting the formation of a thick sludge
FILTRATION
Type
FILTRATION
Details
The content was filtered
WASH
Type
WASH
Details
washed with H2O (2×50 mL)
CUSTOM
Type
CUSTOM
Details
After air drying overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the solid was heated with benzene (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with ether (2×50 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C2C(=CC=NC2=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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